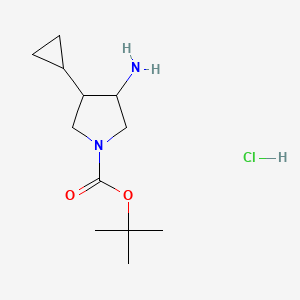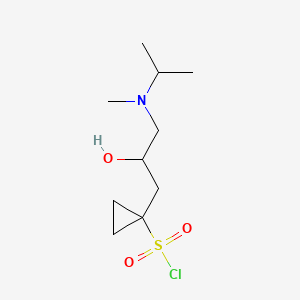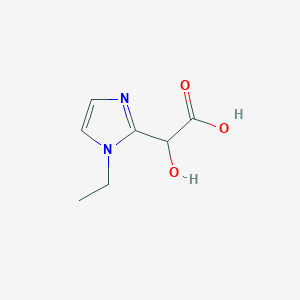
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and hydroxyacetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glyoxal and formaldehyde can yield the imidazole ring, which can then be further functionalized to introduce the hydroxyacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imidazole ring can be reduced to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid.
Reduction: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyethane.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- 2-(1-ethyl-1H-imidazol-2-yl)ethanol
- 2-(1-ethyl-1H-imidazol-2-yl)acetic acid
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the ethyl group and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-(1-ethylimidazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
Clave InChI |
HRSMCMNTHUNIRT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


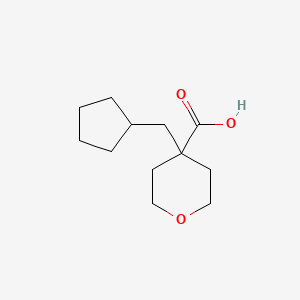
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

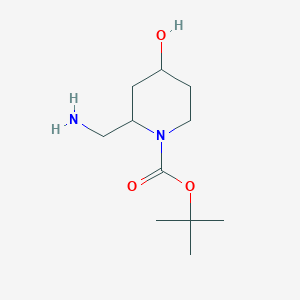
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
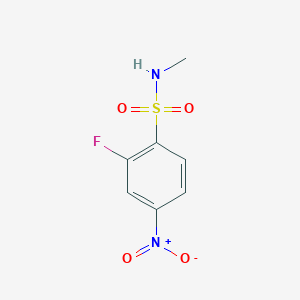
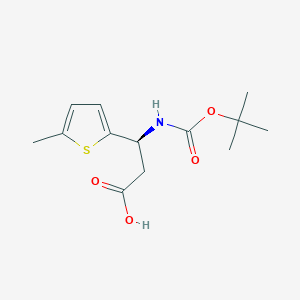

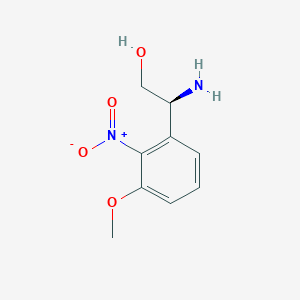

![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
